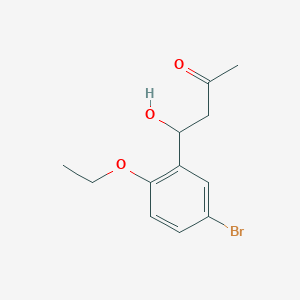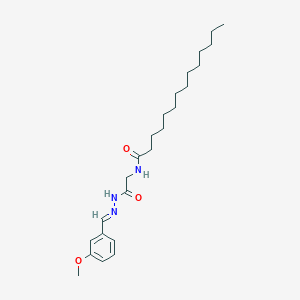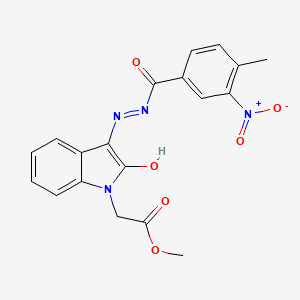
N'-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound features an indole moiety, a benzyl ether group, and a benzohydrazide core, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves a multi-step process:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Preparation of the Benzohydrazide: The benzohydrazide core is prepared by reacting 4-((4-methylbenzyl)oxy)benzoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the indole derivative with the benzohydrazide in the presence of an acid catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl ether group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and benzyl ether groups.
Reduction: Reduced forms of the hydrazide and indole moieties.
Substitution: Substituted derivatives at the benzyl ether position.
Applications De Recherche Scientifique
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. The benzyl ether and benzohydrazide groups contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-((1H-Indol-3-yl)methylene)benzohydrazide: Lacks the benzyl ether group, which may affect its biological activity and chemical properties.
4-((4-Methylbenzyl)oxy)benzohydrazide: Lacks the indole moiety, which is crucial for interactions with biological targets.
N’-((1H-Indol-3-yl)methylene)-4-hydroxybenzohydrazide: Contains a hydroxyl group instead of the benzyl ether, potentially altering its reactivity and solubility.
Uniqueness
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide is unique due to the presence of both the indole moiety and the benzyl ether group, which together enhance its potential for diverse chemical reactions and biological activities. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
765311-60-2 |
|---|---|
Formule moléculaire |
C24H21N3O2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C24H21N3O2/c1-17-6-8-18(9-7-17)16-29-21-12-10-19(11-13-21)24(28)27-26-15-20-14-25-23-5-3-2-4-22(20)23/h2-15,25H,16H2,1H3,(H,27,28)/b26-15+ |
Clé InChI |
UIBGDOUZZWOFQY-CVKSISIWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12024824.png)

![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B12024829.png)

![(3Z)-5-bromo-3-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12024834.png)
![N-(2,4-Dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12024838.png)

![2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B12024849.png)
![ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024856.png)



